![molecular formula C12H11NO2 B2926156 3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 866151-72-6](/img/structure/B2926156.png)
3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar bicyclic compounds can be synthesized through various methods, including photochemistry and [2 + 2] cycloaddition .Molecular Structure Analysis
The molecular structure of similar compounds indicates that they contain a bicyclic system with an oxygen atom incorporated into one of the rings . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
Based on similar compounds, it can be inferred that the compound is likely to be a solid at room temperature, with a white to off-white color . It may be soluble in methanol . The exact physical and chemical properties would need to be determined experimentally.Scientific Research Applications
Aromatase Inhibition for Hormone-dependent Tumors
Research has demonstrated the synthesis of novel azabicyclo[3.1.0]hexane derivatives, including "3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione," exhibiting potent inhibitory activity against human placental aromatase, a critical enzyme in the biosynthesis of estrogens from androgens. Such compounds are of interest for the endocrine therapy of hormone-dependent tumors, such as breast cancer, offering a potential route for therapeutic intervention. The study highlighted that specific derivatives showed greater potency than clinically effective agents, indicating their significance in developing new treatments for hormone-dependent cancers (Staněk et al., 1991).
Building Blocks for Carbapenem Nuclei
The compound and its related structures have been identified as valuable building blocks for carbapenem nuclei, important components in the synthesis of antibiotics. The methodologies developed allow the synthesis of azabicyclo[3.1.0]hexane-2,4-dione derivatives through photopyridone formation followed by mild acid hydrolysis, showcasing their utility in producing carbapenem antibiotics. This research opens avenues for developing new antibacterial agents with potential applications in treating bacterial infections (Katagiri et al., 1985; Katagiri et al., 1986).
Nonnarcotic Analgesic Agents
Further studies have explored the synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes as a new series of nonnarcotic analgesic agents. These compounds, including "3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione," have been synthesized and evaluated for their analgesic potency. The research indicates that specific derivatives within this series exhibit significant analgesic activity, presenting an alternative pathway for developing nonnarcotic analgesics for pain management. The most potent compound identified in the series, undergoing clinical trials, suggests the potential of these derivatives in therapeutic applications (Epstein et al., 1981).
Spirocyclic Heterocycles Synthesis
Innovative methods for constructing spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-dipolar cycloaddition have been developed, providing access to spirocyclic heterocycles containing both 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs. This approach enables the synthesis of biologically significant scaffolds with complete stereoselectivity and high atom economy, suggesting their potential in creating new libraries of compounds with therapeutic relevance (Wang et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-4-2-3-5-10(7)13-11(14)8-6-9(8)12(13)15/h2-5,8-9H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBIRUPOCVCYAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3CC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

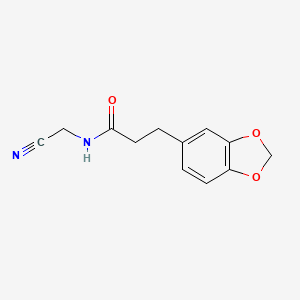
![4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2926081.png)
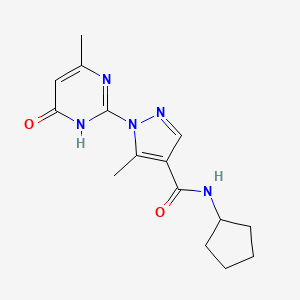
![4-({4-Chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)thiomorpholine](/img/structure/B2926084.png)
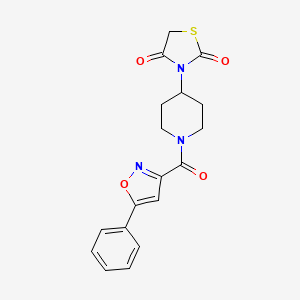
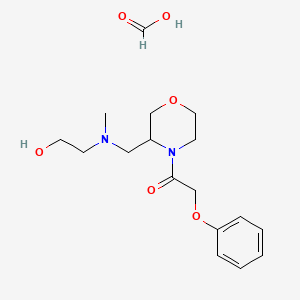
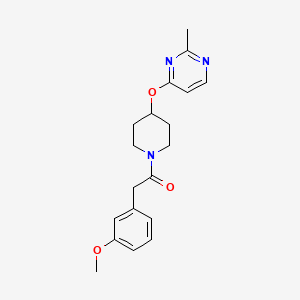

![N-butyl-1,3-dimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2926091.png)
![1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2926093.png)
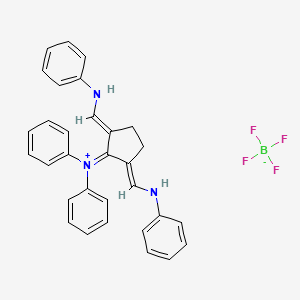
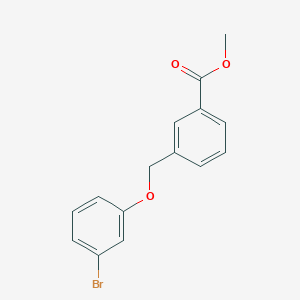
![2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2926096.png)
![(3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2926097.png)